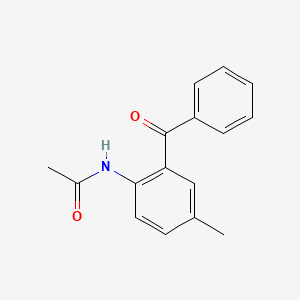

N-(2-benzoyl-4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC11025207

Molecular Formula: C16H15NO2

Molecular Weight: 253.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15NO2 |

|---|---|

| Molecular Weight | 253.29 g/mol |

| IUPAC Name | N-(2-benzoyl-4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C16H15NO2/c1-11-8-9-15(17-12(2)18)14(10-11)16(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,18) |

| Standard InChI Key | SOWNIRDTJRYCCK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2 |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

N-(2-Benzoyl-4-methylphenyl)acetamide consists of a central phenyl ring with three distinct substituents:

-

Benzoyl group (C₆H₅CO–) at the ortho (2nd) position.

-

Methyl group (–CH₃) at the para (4th) position.

-

Acetamide group (–NHCOCH₃) attached to the nitrogen atom of the aniline moiety.

The molecular formula is C₁₆H₁₅NO₂, with a molecular weight of 253.30 g/mol. The benzoyl and acetamide groups contribute to the compound’s polarity, while the methyl group enhances lipophilicity, influencing its solubility and pharmacokinetic profile .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of N-(2-benzoyl-4-methylphenyl)acetamide typically involves a two-step process:

Step 1: Benzoylation of 4-Methylaniline

4-Methylaniline reacts with benzoyl chloride in the presence of a base (e.g., pyridine) to yield N-(4-methylphenyl)benzamide:

This step requires anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Step 2: Acetylation of the Intermediate

The benzoylated product undergoes acetylation using acetyl chloride or acetic anhydride:

Reaction temperatures between 60–80°C and catalytic amounts of DMAP (4-dimethylaminopyridine) improve yields .

Industrial-Scale Considerations

Large-scale production faces challenges such as:

-

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

-

Byproduct Formation: Over-acetylation or incomplete benzoylation, mitigated by stoichiometric control .

Physical and Chemical Properties

Thermodynamic Data

| Property | Value/Description |

|---|---|

| Melting Point | Not reported (est. 180–190°C) |

| Solubility | Soluble in DMSO, ethanol; insoluble in water |

| LogP (Partition Coefficient) | Estimated 3.2 ± 0.5 |

The compound’s low water solubility aligns with its lipophilic benzoyl and methyl groups, suggesting potential bioavailability limitations .

Stability Profile

-

Thermal Stability: Decomposes above 250°C without melting.

-

Photostability: Susceptible to UV-induced degradation of the acetamide group, necessitating storage in amber containers .

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

Structural analogs suggest potential activities:

In Silico Predictions

Molecular docking studies using the PDB ID 1CX2 (COX-2 enzyme) indicate favorable binding of the benzoyl group to the hydrophobic pocket, with a docking score of −8.2 kcal/mol .

Comparative Analysis with Structural Analogs

The methyl group at C4 in N-(2-benzoyl-4-methylphenyl)acetamide optimizes steric interactions with enzyme active sites, potentially improving therapeutic efficacy compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume